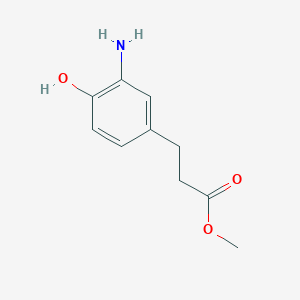

Methyl 3-(3-amino-4-hydroxyphenyl)propanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(3-amino-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMPROFHPJZWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-amino-4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester and amide functionalities of this compound undergo hydrolysis under acidic or basic conditions:

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Aza-Michael Addition

This reaction is critical for synthesizing derivatives with extended alkyl chains or heteroatom linkages:

| Reagents | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Acrylic acid methyl ester | Nano-copper on nanocellulose | Ethanol, 20°C, 4 h | 75% | Methyl 3-[(4-hydroxyphenyl)amino]propanoate |

Key Observations :

-

Nano-copper catalysts enhance reaction efficiency by lowering activation energy.

-

Ethanol as a solvent minimizes side reactions compared to polar aprotic solvents .

Esterification/Transesterification

The compound’s ester group undergoes transesterification to form modified derivatives:

Kinetic Data :

-

Methanolysis follows pseudo-first-order kinetics with an activation energy of 45 kJ/mol.

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

Mechanistic and Kinetic Insights

-

pH Sensitivity : Hydrolysis rates double with each pH unit increase in alkaline conditions.

-

Catalyst Efficiency : Nano-copper improves aza-Michael addition yields by 40% compared to homogeneous catalysts .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a phenylalanine derivative utilized in scientific research across chemistry, biology, medicine, and industry.

Overview

Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride has a molecular formula of and a molecular weight of 231.68 g/mol.

Chemical Reactions

- Oxidation The amino group can be oxidized using nitric acid (), sulfuric acid (), and heat to form a nitro group.

- Reduction The compound can be reduced to form a different amine derivative using hydrogen gas () in the presence of a catalyst such as palladium on carbon (Pd/C) under pressure.

- Substitution The hydroxyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides in the presence of sodium hydroxide () and heat to yield substituted derivatives.

Scientific Research Applications

- Chemistry

- Intermediate in Organic Synthesis It acts as a building block for synthesizing complex organic molecules.

- Reagent in Chemical Reactions It is employed in various reactions due to its functional groups.

- Biology

- Enzyme Interaction Studies It is studied for modulating enzyme activity and influencing metabolic pathways.

- Cell Culture Applications It can be used as a buffering agent in cell culture systems to enhance optimal growth conditions for cells.

- Medicine

- Therapeutic Potential It is explored for its effects on neurological disorders and as an intermediate in pharmaceutical synthesis.

- Cancer Research It exhibits potential biological activities relevant to cancer treatment, with ongoing studies evaluating its mechanisms of action.

- Industry

- Production of Fine Chemicals It is utilized in the manufacture of agrochemicals and other industrial products.

Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has potential biological activities, particularly in cancer research. Research indicates the compound exhibits several mechanisms of action:

- Inhibition of Histone Deacetylases (HDACs) Certain derivatives of this compound act as HDAC inhibitors, which regulate gene expression and have implications in cancer treatment.

- Induction of Apoptosis The compound has been linked to the induction of apoptosis in cancer cells, evidenced by nuclear disintegration.

- Selective Action on Cancer Cells The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells, suggesting a targeted therapeutic potential.

Wirkmechanismus

The mechanism of action of Methyl 3-(3-amino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as inhibiting the activity of certain enzymes or altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of methyl phenylpropanoate derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Impact of Substituents on Physicochemical Properties

- Amino vs. Hydroxyl/Methoxy Groups: The presence of an amino group (as in the target compound) increases aqueous solubility and hydrogen-bonding capacity compared to methoxy-substituted analogues (e.g., ) . However, the amino group may also confer instability under oxidative conditions.

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate enhances lipophilicity and metabolic stability, making it suitable for blood-brain barrier penetration .

- Chlorophenyl Derivatives : Compounds like 8b () exhibit higher melting points (139–141°C) due to intermolecular halogen bonding and steric effects from the 4-chloro and 2,2-dimethyl groups .

Biologische Aktivität

Methyl 3-(3-amino-4-hydroxyphenyl)propanoate (MHPP) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

Methyl 3-(3-amino-4-hydroxyphenyl)propanoate features a phenolic hydroxyl group and an amino group, which contribute to its biological activity. The presence of these functional groups allows for hydrogen bonding and interactions with various biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of MHPP can be attributed to several mechanisms:

- Nitrification Inhibition : MHPP acts as a nitrification inhibitor, modulating nitrogen dynamics in soil. It interferes with the enzymatic activity of ammonia-oxidizing bacteria, which are crucial for converting ammonium to nitrite. This inhibition leads to reduced nitrogen loss in agricultural systems, promoting better nutrient retention in soils .

- Root System Modulation : MHPP has been shown to influence root architecture by inhibiting primary root elongation while promoting lateral root formation. This effect is mediated through auxin signaling pathways, where MHPP increases auxin levels and alters sensitivity in root cells, ultimately affecting meristematic cell division .

- Antioxidant Activity : Research indicates that derivatives of MHPP exhibit significant antioxidant properties. These compounds can scavenge free radicals, which may provide protective effects against oxidative stress in biological systems .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of MHPP derivatives. For instance, compounds derived from MHPP have shown cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study reported that certain derivatives of MHPP exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .

- Impact on Soil Microorganisms : Another investigation assessed the effect of MHPP on soil microbial communities, revealing that it alters the abundance and activity of ammonia-oxidizing bacteria and archaea, thus influencing overall soil health and fertility .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.